N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
Benzofurans, pyrazoles, and sulfonamides are important pharmacophores and intermediates for making drugs . They have been synthesized and screened for various biological activities .
Synthesis Analysis
In one study, a new series of benzofuran-pyrazole analogs were synthesized using condensation . The synthesized analogs were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .
Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various spectroscopic techniques such as IR, 1H and 13C-NMR, and MS .
Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point and yield, were reported in the synthesis studies .
Scientific Research Applications
Structural and Conformational Studies
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide and its derivatives have been the subject of structural and conformational studies to understand their molecular arrangements and potential in various applications. One study focused on the crystal structures of related compounds, revealing significant differences in the conformations adopted by the molecules in the solid state. This conformational variety is not driven by steric effects within the molecular arrangements but rather by the weak nature of intermolecular interactions, hinting at the steric constraints on the conformations that these compounds might adopt in different environments, such as dilute aqueous media (Borges et al., 2014).
Antimicrobial and Anti-inflammatory Applications
The derivatives of this chemical have been synthesized and studied for their potential antimicrobial and anti-inflammatory applications. Some compounds have shown promising activity against pathogenic bacteria and are considered for further development into therapeutic agents. The antimicrobial activity has been particularly notable against organisms such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). Additionally, the compounds have been studied for their effects on pathological pain models in mice, showing anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, making them comparable to known drugs like Celecoxib in arthritis pain models (Lobo et al., 2015).
Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of this compound's derivatives. These studies have led to the synthesis of novel series of derivatives with potential applications in different areas. For instance, new derivatives have been synthesized with excellent yields, and their structures have been confirmed through various spectroscopic methods. These compounds have been screened for in vitro antibacterial activity against pathogenic bacteria, showcasing their potential in the medical field (Idrees et al., 2020).
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-20(24,19-13-15-5-2-3-6-18(15)27-19)14-22-28(25,26)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,22,24H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDLRKYAASYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide |
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